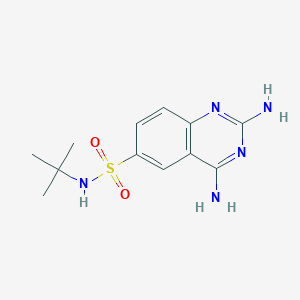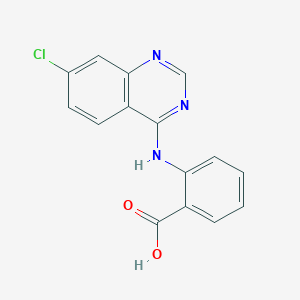
3-Iodo-N,N-dimethylquinolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-N,N-dimethylquinolin-6-amine is an organic compound with the molecular formula C11H11IN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of iodine and dimethylamine groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N,N-dimethylquinolin-6-amine typically involves the iodination of N,N-dimethylquinolin-6-amine. This can be achieved through electrophilic iodination using elemental iodine or iodides in the presence of oxidants. The reaction is usually carried out in a suitable solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of environmentally friendly solvents and catalysts is also considered to enhance the green chemical profile of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-N,N-dimethylquinolin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction can lead to the formation of different amine derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives .
Applications De Recherche Scientifique
3-Iodo-N,N-dimethylquinolin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological activities and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Iodo-N,N-dimethylquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound’s iodine atom can participate in electrophilic reactions, while the dimethylamine group can engage in nucleophilic interactions. These interactions can modulate various biological pathways, making the compound useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-N,N-dimethylquinolin-6-amine
- 3-Chloro-N,N-dimethylquinolin-6-amine
- 3-Fluoro-N,N-dimethylquinolin-6-amine
Uniqueness
3-Iodo-N,N-dimethylquinolin-6-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher reactivity make it a valuable compound in various synthetic and research applications .
Propriétés
Formule moléculaire |
C11H11IN2 |
|---|---|
Poids moléculaire |
298.12 g/mol |
Nom IUPAC |
3-iodo-N,N-dimethylquinolin-6-amine |
InChI |
InChI=1S/C11H11IN2/c1-14(2)10-3-4-11-8(6-10)5-9(12)7-13-11/h3-7H,1-2H3 |
Clé InChI |
IQNLAKDWQUXACW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=CC(=CN=C2C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11832146.png)




![2-Bromo-1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B11832174.png)


![(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11832199.png)
